2-Amino-1-phenylethanol is a natural product found in Pogostemon cablin, Apis cerana, and other organisms with data available.
Simple amine found in the brain. It may be modulator of sympathetic functions. Its derivatives are adrenergic agonists and antagonists. It is also used in chemical industry.
2-Amino-1-phenylethanol
CAS No.: 7568-93-6
Cat. No.: VC21123661
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7568-93-6 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 2-amino-1-phenylethanol |
| Standard InChI | InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 |
| Standard InChI Key | ULSIYEODSMZIPX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CN)O |
| Canonical SMILES | C1=CC=C(C=C1)C(CN)O |
| Melting Point | 56.5 °C |
Introduction
Chemical Identity and Properties
2-Amino-1-phenylethanol (C₈H₁₁NO) is a bifunctional compound containing both hydroxyl and amino groups. It exists as a solid at room temperature with a characteristic amine-like odor. The compound's dual functionality makes it an important intermediate in pharmaceutical and fine chemical synthesis.
Basic Identification Data
The following table summarizes the key identification parameters for 2-Amino-1-phenylethanol:
| Parameter | Value |
|---|---|
| Chemical Name | 2-Amino-1-phenylethanol |
| CAS Registry Number | 7568-93-6 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Physical State (20°C) | Solid |
| Appearance | White to orange to green powder or crystal |
| Melting Point | 54.0 to 59.0°C |
| IUPAC Name | 2-amino-1-phenylethanol |
| Synonyms | α-(Aminomethyl)benzyl alcohol, Phenylethanolamine |
The compound has well-defined physical properties that aid in its identification and purification. The melting point range of 54.0 to 59.0°C is commonly used as a quality control parameter in laboratory settings .
Structural Characteristics
2-Amino-1-phenylethanol features a phenyl ring attached to a carbon bearing a hydroxyl group, which is adjacent to a carbon with an amino group. This structure can be represented by the SMILES notation: C1=CC=C(C=C1)C(CN)O .
The compound's structure includes a stereogenic center at the carbon atom bearing the hydroxyl group, leading to the existence of enantiomers that will be discussed in later sections of this report. The hydroxyl and amino functional groups provide sites for hydrogen bonding and further chemical modifications.
Stereochemistry and Enantiomers
Chiral Properties
2-Amino-1-phenylethanol possesses a chiral center, resulting in two enantiomers: (R)-2-Amino-1-phenylethanol and (S)-2-Amino-1-phenylethanol. These enantiomers have identical physical properties but differ in their optical rotation and biological activities.
(R)-2-Amino-1-phenylethanol
The (R)-enantiomer, also known as (R)-(-)-2-Amino-1-phenylethanol, has the following properties:
| Property | Value |
|---|---|
| CAS Number | 2549-14-6 |
| Optical Rotation | −43° (c=2 in Ethanol) |
| Melting Point | 57°C to 63°C |
| Commercial Purity | 97%, ee 98% |
| InChI Key | ULSIYEODSMZIPX-QMMMGPOBSA-N |
The (R)-enantiomer is commercially available with high enantiomeric purity (98% ee) and is used in asymmetric synthesis and pharmaceutical applications .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-Amino-1-phenylethanol, including both racemic and enantioselective methods.
Racemic Synthesis
A common approach for the synthesis of racemic 2-Amino-1-phenylethanol involves the ring-opening of styrene oxide:
-
Reaction of styrene oxide with sodium hexamethyldisilazane in tetrahydrofuran (THF) at 0-25°C for 20 hours
-
Quenching with water and stirring for 5 hours
-
Extraction with dichloromethane and purification by column chromatography
This method provides the product in approximately 81% yield .
Enantioselective Synthesis
Two efficient enantioselective methods have been reported:
Oxazaborolidine-Catalyzed Reduction
This approach involves:
-
Enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone
-
Formation of chiral chloro alcohol with 93-97% enantiomeric excess
-
Reaction with dilute ammonium hydroxide to produce the amino alcohol
This method provides the enantiomerically enriched product in good yield while maintaining high enantioselectivity .
Noyori Hydrogenation
The second approach follows the Noyori asymmetric hydrogenation protocol:
-
Conversion of phenacyl chloride to succinimido acetophenone
-
Hydrogenation using a chiral ruthenium complex with a base and an optically active amine
-
Formation of optically active succinimido alcohol with 98% enantiomeric excess
-
Hydrolysis with dilute base to produce the optically active amino alcohol
This method delivers the amino alcohol with excellent enantioselectivity and yield .
Derivative Forms
Hydrochloride Salt
2-Amino-1-phenylethanol hydrochloride is an important derivative with the following properties:
| Property | Value |
|---|---|
| CAS Number | 4561-43-7 |
| Molecular Formula | C₈H₁₂ClNO |
| Molecular Weight | 173.64 g/mol |
| IUPAC Name | 2-amino-1-phenylethanol;hydrochloride |
| InChI Key | GMYDEDCMIQAOCT-UHFFFAOYSA-N |
The hydrochloride salt form often provides improved stability and solubility characteristics compared to the free base. This derivative is commonly used in pharmaceutical applications and as a reagent in chemical synthesis .
Other Derivatives
Several other derivative forms exist, including:
-
(1R)-2-AMINO-1-PHENYLETHANOL HYDROCHLORIDE
-
(S)-2-Amino-1-phenylethanol HCl
-
Various protected forms used in pharmaceutical synthesis
These derivatives serve specific purposes in chemical synthesis and drug development programs .
| Safety Parameter | Classification |
|---|---|
| GHS Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage |
| UN Number | UN3259 (for the hydrochloride salt) |
| Storage Conditions | Room temperature (recommended in a cool, dark place, <15°C) |
| Special Conditions | Store under inert gas; Air sensitive |
Applications and Research Significance
Synthetic Applications
2-Amino-1-phenylethanol serves as a valuable building block in organic synthesis due to its bifunctional nature. The presence of both hydroxyl and amino groups allows for selective transformations and the creation of complex molecular structures.
Pharmaceutical Applications
The compound and its derivatives have significance in pharmaceutical research and development. The enantiomerically pure forms are particularly important for the synthesis of chiral pharmaceuticals where stereochemistry plays a crucial role in biological activity.
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